molecular formula C12H18N2O4 B1375003 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid CAS No. 495415-34-4

1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid

Cat. No.: B1375003
CAS No.: 495415-34-4
M. Wt: 254.28 g/mol
InChI Key: URBDNSCLBSLLFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid is a chemical compound that features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group, a cyano group, and a carboxylic acid group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid typically involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl group. This is achieved by reacting piperidine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The cyano group can be introduced via nucleophilic substitution reactions, while the carboxylic acid group can be introduced through oxidation reactions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow microreactor systems, which offer efficient, versatile, and sustainable synthesis compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Derivatives with additional oxygen-containing functional groups.

    Reduction: Amino derivatives.

    Substitution: Deprotected piperidine derivatives.

Scientific Research Applications

Pharmaceutical Development

This compound is utilized as an intermediate in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can lead to the development of new drugs targeting neurological disorders and other conditions.

  • Case Study : Research has demonstrated the compound's efficacy in synthesizing potential inhibitors for specific enzymes involved in neurodegenerative diseases. For instance, derivatives of this compound have shown promise in inhibiting acetylcholinesterase, an enzyme linked to Alzheimer's disease.

Chemical Biology

The compound is employed in chemical biology to study protein interactions and enzyme mechanisms. Its ability to form stable complexes with proteins makes it a valuable tool for probing biological pathways.

  • Case Study : In studies focusing on G-protein coupled receptors (GPCRs), derivatives of this compound have been used to elucidate binding affinities and functional outcomes, contributing to the understanding of receptor signaling pathways.

Material Science

1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid has applications in the development of novel materials, particularly in polymer chemistry where it serves as a building block for synthesizing copolymers with specific properties.

  • Data Table: Comparison of Material Properties
PropertyValue
Thermal StabilityModerate
Mechanical StrengthHigh
Solvent ResistanceGood

Mechanism of Action

The mechanism of action of 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid involves the reactivity of its functional groups. The Boc group serves as a protecting group for the amine, which can be selectively removed under acidic conditions . The cyano group can participate in nucleophilic addition reactions, while the carboxylic acid group can undergo esterification and amidation reactions.

Comparison with Similar Compounds

  • 1-(tert-Butoxycarbonyl)-4-aminopiperidine-4-carboxylic acid
  • 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxamide

Comparison: 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid is unique due to the presence of both a cyano group and a carboxylic acid group on the piperidine ring. This combination of functional groups provides distinct reactivity and versatility in synthetic applications compared to similar compounds that may lack one of these groups .

Biological Activity

1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid (CAS No. 84358-13-4) is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities and applications as a building block in the synthesis of various pharmaceuticals. This article will explore the compound's biological activity, including its pharmacokinetics, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₁H₁₉NO₄
  • Molecular Weight : 229.27 g/mol
  • Melting Point : 149–153 °C
  • Log P (octanol-water partition coefficient) : 1.13 to 2.18, indicating moderate lipophilicity which influences its absorption and distribution in biological systems.

Biological Activity Overview

This compound exhibits several biological activities that are relevant for pharmaceutical applications:

2. Enzyme Inhibition

The compound has been studied for its potential as an inhibitor of certain enzymes involved in metabolic pathways. Its structure allows it to interact with active sites of enzymes, potentially leading to therapeutic applications in metabolic disorders.

Pharmacokinetics

This compound shows favorable pharmacokinetic properties:

  • GI Absorption : High, indicating good oral bioavailability.
  • Blood-Brain Barrier (BBB) Permeability : Yes, suggesting potential central nervous system activity.
  • P-glycoprotein Substrate : No, which may enhance its absorption profile compared to other compounds that are substrates.

The exact mechanisms through which this compound exerts its biological effects are still being elucidated. However, its ability to modulate enzyme activity and interact with cellular receptors positions it as a candidate for further investigation in drug development.

Case Studies and Research Findings

Several studies have investigated the biological implications of piperidine derivatives:

  • Study on Antimicrobial Properties :
    A study by Mahato et al. (2019) explored the synthesis of various piperidine derivatives and their antimicrobial activities against pathogenic bacteria. The findings suggest that modifications in the piperidine structure can enhance antimicrobial efficacy, indicating potential pathways for developing new antibiotics based on this compound's structure .
  • Enzyme Inhibition Research :
    In a study focusing on enzyme inhibitors, it was found that piperidine derivatives could effectively inhibit specific enzymes linked to cancer metabolism. This opens avenues for further exploration of this compound as a potential anticancer agent .
  • Synthesis and Characterization :
    The synthesis of this compound has been documented, showcasing its utility as an intermediate in creating more complex molecules with desired biological activities .

Summary Table of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialPotential against bacterial strains
Enzyme InhibitionInhibitory effects on metabolic enzymes
PharmacokineticsHigh GI absorption; BBB permeant

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(tert-butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid, and how can reaction conditions be optimized to minimize side products?

  • Methodological Answer: The synthesis typically involves introducing the tert-butoxycarbonyl (Boc) protecting group to the piperidine nitrogen, followed by cyanation at the 4-position. A common approach uses Boc-anhydride in the presence of a base (e.g., DMAP or triethylamine) under anhydrous conditions. For cyanation, potassium cyanide or trimethylsilyl cyanide (TMSCN) in polar aprotic solvents (e.g., DMF) is employed. Key optimization steps include:

  • Temperature control : Maintaining 0–5°C during Boc protection to prevent premature deprotection .
  • Solvent selection : Using DMF for cyanation to enhance solubility of intermediates .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) to isolate the product from unreacted starting materials .

Q. How can researchers assess the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer: Analytical techniques include:

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (60:40) at 1 mL/min flow rate; retention time typically ~8.5 minutes for the pure compound .
  • NMR : Key signals include:
  • ¹H NMR : δ 1.44 ppm (s, 9H, Boc tert-butyl), δ 3.4–3.8 ppm (m, 4H, piperidine protons), δ 4.2 ppm (br s, 1H, NHBoc) .
  • ¹³C NMR : δ 28.1 ppm (Boc tert-butyl), δ 80.1 ppm (Boc carbonyl), δ 119.5 ppm (CN) .
  • FT-IR : Peaks at ~1680 cm⁻¹ (Boc carbonyl) and ~2240 cm⁻¹ (C≡N stretch) confirm functional groups .

Q. What are the critical storage conditions to maintain compound stability?

  • Methodological Answer: The compound is hygroscopic and light-sensitive. Optimal storage conditions include:

  • Temperature : 2–8°C in a sealed, inert atmosphere (argon or nitrogen) .
  • Container : Amber glass vials to prevent photodegradation.
  • Desiccant : Include silica gel packs to mitigate hydrolysis of the Boc group .

Advanced Research Questions

Q. How can competing side reactions (e.g., Boc deprotection or cyano group hydrolysis) be mitigated during derivatization reactions?

  • Methodological Answer:

  • Boc Stability : Avoid strong acids (e.g., TFA) unless intentional deprotection is required. Use mild bases (e.g., NaHCO₃) in aqueous workups to preserve the Boc group .
  • Cyano Protection : Substitute TMSCN for KCN in anhydrous DMF to reduce hydrolysis; monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane) .
  • Table: Reactivity Comparison
ReagentSolventTemperatureSide Product Yield (%)
KCNDMF25°C12% (hydrolysis)
TMSCNDMF25°C3% (hydrolysis)
Data derived from analogous piperidine cyanation studies .

Q. How can researchers resolve contradictory solubility data reported in literature (e.g., polar vs. nonpolar solvents)?

  • Methodological Answer: Solubility discrepancies arise from varying hydration states or impurities. Systematic testing is recommended:

  • Step 1 : Recrystallize the compound from ethanol/water (7:3) to obtain a pure anhydrous form .
  • Step 2 : Measure solubility via UV-Vis spectroscopy (λmax ~260 nm) in solvents like DMSO, THF, and chloroform.
  • Reported Data :
SolventSolubility (mg/mL)Source
DMSO45.2
Chloroform8.7
Ethanol22.1

Q. What strategies are effective for analyzing the compound’s stability under catalytic hydrogenation conditions?

  • Methodological Answer: Hydrogenation of the cyano group to an amine requires careful monitoring:

  • Catalyst Screening : Compare Pd/C (10% wt) vs. Raney Nickel in methanol at 50 psi H₂. Pd/C shows higher selectivity for CN reduction without Boc cleavage .
  • Reaction Monitoring : Use LC-MS to detect intermediates (e.g., m/z 245.1 [M+H]⁺ for Boc-protected amine).
  • Side Reactions : Boc deprotection (<5%) occurs above 60°C; maintain temperatures ≤40°C .

Q. Contradictory Data Analysis

Q. How should researchers address conflicting reports on the Boc group’s thermal stability during DSC analysis?

  • Methodological Answer: Differential Scanning Calorimetry (DSC) studies show variability due to sample preparation:

  • Decomposition Onset : 162–166°C (pure compound) vs. 150–155°C (impure samples) .
  • Mitigation : Pre-dry samples at 60°C under vacuum for 24 hours to remove residual solvents that lower decomposition thresholds .

Q. Key Safety and Handling Considerations

  • Hazards : H302 (harmful if swallowed), H319 (eye irritation). Use PPE (gloves, goggles) and work in a fume hood .
  • Waste Disposal : Neutralize with 10% acetic acid before incineration to avoid cyanide release .

Properties

IUPAC Name

4-cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4/c1-11(2,3)18-10(17)14-6-4-12(8-13,5-7-14)9(15)16/h4-7H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URBDNSCLBSLLFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00727826
Record name 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00727826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

495415-34-4
Record name 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00727826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

An aqueous solution of lithium hydroxide (2M, 39.0 mL, 77.92 mmol) was added to a stirred solution of 1-tert-butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate (Intermediate 7) (5.5 g, 19.48 mmol), in THF (78 mL) at 25° C. The resulting mixture was stirred at 25° C. for 3 hours and monitored by TLC. The reaction mixture was diluted with diethyl ether (150 mL), and washed with water (100 mL). The aqueous layers were combined and then acidified with citric acid (1N, 200 mL). The product was extracted into DCM. The organic layer was dried over magnesium sulfate, filtered and evaporated to afford 1-(tert-butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid (4.50 g, 91%). This material was used in the next steps without further purification.
Quantity
39 mL
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
78 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.